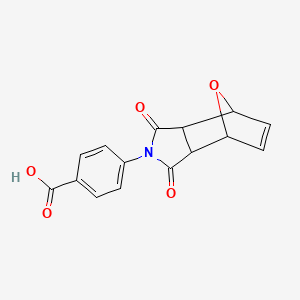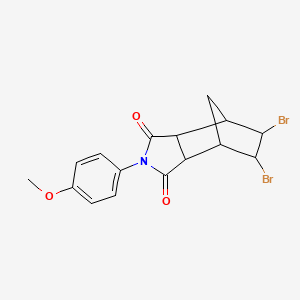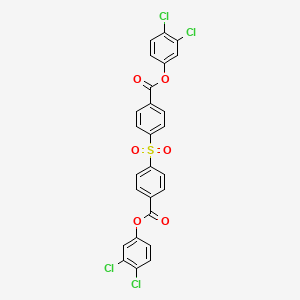![molecular formula C27H23Cl2N3O4S B11096662 ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11096662.png)
ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound that features a thiazinan ring, chlorobenzyl and chlorophenyl groups, and an ethyl benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate typically involves multiple steps:
Formation of the Thiazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorobenzyl and Chlorophenyl Groups: These groups are introduced through nucleophilic substitution reactions.
Formation of the Ethyl Benzoate Moiety: This is achieved through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinan ring.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohols or amines may be formed.
Substitution: New derivatives with different functional groups can be synthesized.
Applications De Recherche Scientifique
Ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The thiazinan ring and chlorobenzyl groups may play a role in binding to these targets, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-({(2Z)-3-(4-methylbenzyl)-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
- Ethyl 4-({(2Z)-3-(4-fluorobenzyl)-6-[(3-fluorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
Uniqueness
Ethyl 4-({(2Z)-3-(4-chlorobenzyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is unique due to the presence of both chlorobenzyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C27H23Cl2N3O4S |
|---|---|
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
ethyl 4-[[6-[(3-chlorophenyl)carbamoyl]-3-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H23Cl2N3O4S/c1-2-36-26(35)18-8-12-21(13-9-18)31-27-32(16-17-6-10-19(28)11-7-17)24(33)15-23(37-27)25(34)30-22-5-3-4-20(29)14-22/h3-14,23H,2,15-16H2,1H3,(H,30,34) |
Clé InChI |
PLJZRWFJKPAABG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11096580.png)


![1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-{(3E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene}hydrazinecarbimidothioate](/img/structure/B11096593.png)
![3-tert-butyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11096594.png)



![2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11096619.png)

![1-Methyl-17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11096632.png)
![ethyl 4-[(6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate](/img/structure/B11096643.png)
![4-methyl-N-[5-(3-nitrophenyl)-1,3,5-triazinan-2-ylidene]benzenesulfonamide](/img/structure/B11096647.png)
![Methyl 5-{[(4-chlorophenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B11096661.png)
